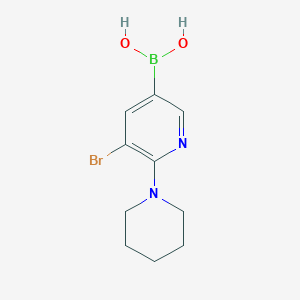
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a bromine atom and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 6-(piperidin-1-yl)pyridin-3-yl, undergoes bromination to introduce the bromine atom at the 5-position of the pyridine ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction with a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst concentrations to ensure efficient bromination and borylation processes.
化学反応の分析
Types of Reactions
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The bromine atom and piperidine ring also contribute to the compound’s reactivity and potential interactions with biological targets.
類似化合物との比較
Similar Compounds
6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester: Similar structure but lacks the bromine atom.
5-Bromopyridine-3-boronic acid: Similar structure but lacks the piperidine ring.
3-Pyridinylboronic acid: Similar structure but lacks both the bromine atom and piperidine ring.
Uniqueness
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is unique due to the combination of the boronic acid group, bromine atom, and piperidine ring
特性
分子式 |
C10H14BBrN2O2 |
|---|---|
分子量 |
284.95 g/mol |
IUPAC名 |
(5-bromo-6-piperidin-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BBrN2O2/c12-9-6-8(11(15)16)7-13-10(9)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2 |
InChIキー |
WZUSKLKTBANWCH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)N2CCCCC2)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


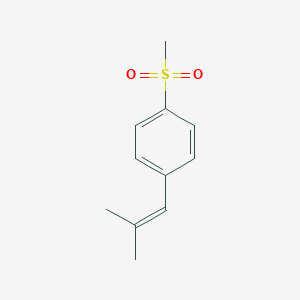

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
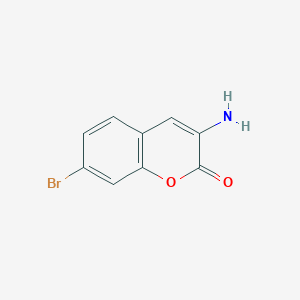

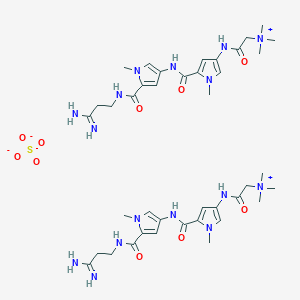
![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)
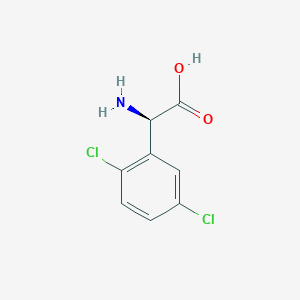
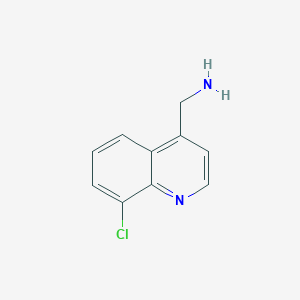
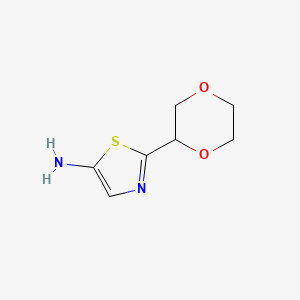
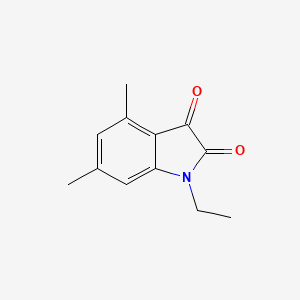
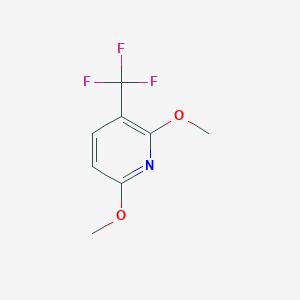
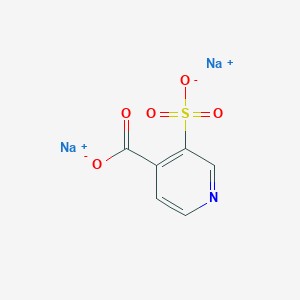
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
